molecular formula C7H15ClN2O2 B3004442 pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride CAS No. 1864072-96-7

pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride

Cat. No.: B3004442
CAS No.: 1864072-96-7
M. Wt: 194.66
InChI Key: LQFHENHPVYSGNC-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is a pyrrolidine derivative featuring a carbamate functional group (N,N-dimethylcarbamate) attached to the pyrrolidine ring at the 3-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. This compound is cataloged under reference code 3D-PZC07296, with pricing listed at 611.00 € for 50 mg and 1,702.00 € for 500 mg .

Properties

IUPAC Name

pyrrolidin-3-yl N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)11-6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFHENHPVYSGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864072-96-7
Record name pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride typically involves the reaction of pyrrolidine with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1.1. Enzyme Inhibition

Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride has been investigated for its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions such as Alzheimer's disease and myasthenia gravis. Research indicates that compounds with similar structures exhibit potent AChE inhibitory activity, suggesting that this compound may also possess this property .

1.2. Mosquitocidal Activity

Recent studies have highlighted the compound's potential as a mosquitocide, particularly against resistant strains of Anopheles gambiae, the primary vector of malaria. The research demonstrated that derivatives of this compound showed high contact toxicity towards both wild-type and resistant strains, making it a candidate for developing effective insecticides .

Agricultural Applications

2.1. Insecticide Development

The insecticidal properties of this compound have been explored extensively. The compound's mechanism involves inhibiting key enzymes in insects, leading to their mortality. This characteristic is particularly useful in agricultural settings where pest control is vital for crop protection .

2.2. Herbicide Formulation

There is ongoing research into the potential use of this compound in herbicide formulations. Its ability to disrupt specific biochemical pathways in plants could lead to effective herbicides that target unwanted vegetation without harming crops .

Case Studies and Research Findings

Study Focus Findings
Study 1AChE InhibitionDemonstrated significant inhibition of AChE activity, indicating potential for neuroprotective applications .
Study 2Mosquitocidal EfficacyShowed high contact toxicity against Anopheles gambiae, especially resistant strains, highlighting its potential as an insecticide .
Study 3Agricultural ImpactExplored the herbicidal properties, suggesting effectiveness in controlling specific weed species while preserving crop health .

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride with four analogs, highlighting molecular formulas, weights, and key structural differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Notes Source
This compound C₇H₁₅ClN₂O₂ (inferred) ~210–220 Carbamate, pyrrolidine, HCl salt Carbamate at pyrrolidine C3 position
Piperidin-3-yl N,N-dimethylcarbamate hydrochloride C₈H₁₇ClN₂O₂ 220.69 Carbamate, piperidine, HCl salt Piperidine ring (6-membered) vs. pyrrolidine
N,N-Dimethylpyrrolidin-3-amine hydrochloride C₆H₁₅ClN₂ 150.65 Tertiary amine, HCl salt Lacks carbamate; dimethylamine at C3
(R)-Pyrrolidin-3-amine dihydrochloride C₄H₁₁Cl₂N₂ 165.03 Primary amine, di-HCl salt No carbamate; simpler amine structure
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride C₈H₁₇ClN₂ 176.69 Tertiary amine, methyl linker Methyl bridge between amine and pyrrolidine

Key Observations

Ring Size and Conformational Flexibility: The piperidin-3-yl analog (6-membered ring) offers greater conformational flexibility compared to the pyrrolidin-3-yl (5-membered ring) compound. This difference may influence binding affinity in biological systems, as piperidine derivatives often exhibit distinct pharmacokinetic profiles .

Functional Group Impact: The carbamate group in the target compound introduces a hydrolytically stable ester linkage, contrasting with the tertiary amine in N,N-dimethylpyrrolidin-3-amine hydrochloride. Carbamates are often employed as prodrugs or to modulate lipophilicity .

Solubility and Stability: Hydrochloride salts generally improve aqueous solubility. However, the dihydrochloride salt of (R)-pyrrolidin-3-amine may exhibit higher solubility than the mono-HCl derivatives, albeit with increased ionic character . The methyl linker in N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride could enhance lipophilicity, favoring blood-brain barrier penetration in neurological applications .

Research and Application Insights

  • Pharmacological Potential: Carbamate-containing compounds like this compound are explored as cholinesterase inhibitors or neuromodulators due to their structural resemblance to acetylcholine .
  • Synthetic Utility : Piperidine and pyrrolidine derivatives serve as intermediates in synthesizing alkaloids and kinase inhibitors. The carbamate group’s stability makes the target compound valuable in multi-step syntheses .
  • Cost Considerations : At 1,702.00 €/500 mg , the target compound is priced comparably to analogs like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (500 mg: 6,000 USD), though direct cost-performance comparisons require application-specific data .

Biological Activity

Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities, including its role as an inhibitor of cholinesterases. This article explores its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by the presence of a pyrrolidine ring and a dimethylcarbamate functional group. This structure is significant for its interaction with biological targets, particularly enzymes involved in neurotransmission.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic transmission, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory activity against AChE and BChE. The following table summarizes the IC50 values reported in various studies:

CompoundTarget EnzymeIC50 (µM)Reference
Pyrrolidin-3-yl N,N-dimethylcarbamateAChE0.010
Pyrrolidin-3-yl N,N-dimethylcarbamateBChE0.012
DonepezilAChE0.005

1. Neuroprotective Effects

Several studies have demonstrated the neuroprotective effects of this compound in vitro. For instance, it has been shown to protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity, which is critical in the context of Alzheimer's disease.

Case Study:
In a study evaluating the protective effects against Aβ1-42 toxicity, treatment with the compound resulted in increased cell viability compared to untreated controls:

  • Control Group Viability: 63.21%
  • 5 µM Treatment Viability: 84.74%
  • 10 µM Treatment Viability: 91.14%

This suggests that the compound not only inhibits cholinesterases but also provides protective effects against neurotoxic agents associated with Alzheimer’s pathology .

2. Selectivity and Binding Affinity

The selectivity of this compound towards BChE over AChE has been highlighted in SAR studies. The compound's binding modes have been explored through molecular docking simulations, which suggest that it occupies both the catalytic active site and peripheral anionic site of BChE effectively.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the carbamate moiety significantly affect biological activity. For instance:

  • Substitution patterns on the nitrogen atom influence both potency and selectivity.
  • The presence of electron-withdrawing groups at specific positions enhances enzyme inhibition without compromising stability .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidine ring and carbamate groups (e.g., δ ~3.2 ppm for N,N-dimethyl protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (≥98% as per ) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C8_8H16_{16}ClN2_2O2_2: calc. 219.09) .

How should researchers address contradictions in spectroscopic data between synthesis batches?

Advanced Research Question
Discrepancies in NMR or HPLC profiles may arise from:

  • Stereochemical variations : Chiral HPLC or polarimetry can resolve enantiomeric impurities ( notes R-configuration impacts) .
  • Solvent residues : GC-MS (as in ) detects residual DMF or alcohols .
  • Protocol standardization : Replicate conditions from (e.g., 65°C, DMF) to minimize variability .

What safety protocols are essential for handling this compound?

Basic Research Question

  • Protective equipment : Flame-retardant lab coats, nitrile gloves, and goggles () .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

What strategies are used to study its biological activity and mechanism of action?

Advanced Research Question

  • In vitro assays : Screen for acetylcholinesterase inhibition (common for carbamates) using Ellman’s method.
  • Metabolic stability : Incubate with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS ( references related carbamates) .
  • Molecular docking : Model interactions with target proteins (e.g., acetylcholine-binding protein) using software like AutoDock.

How does pH influence the stability of this compound in aqueous solutions?

Advanced Research Question

  • Hydrolysis kinetics : Carbamates degrade under acidic/basic conditions. Monitor via:
    • UV-Vis spectroscopy : Track absorbance changes at λmax_{max} (e.g., 220 nm).
    • pH buffers : Stability is optimal at pH 6–7 ( suggests neutral storage) .
  • Degradation products : Identify via LC-MS (e.g., pyrrolidin-3-ol and dimethylamine).

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Solvent volume reduction : Switch from DMF to toluene/water mixtures for easier separation.
  • Crystallization optimization : Use anti-solvent addition (e.g., ether) to enhance crystal yield () .
  • Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., FTIR for reaction progress).

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